molecular formula C22H27ClF2O3 B1603550 Halocortolone CAS No. 24320-27-2

Halocortolone

Cat. No.: B1603550
CAS No.: 24320-27-2
M. Wt: 412.9 g/mol
InChI Key: MBRXSOUHUFBPQC-RFPWEZLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halocortolone is a synthetic glucocorticoid corticosteroid.

Preparation Methods

The synthesis of Halocortolone involves several steps, starting from the basic steroid structure. The synthetic route typically includes:

    Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.

    Hydroxylation: Addition of hydroxyl groups to the steroid structure.

    Methylation: Introduction of methyl groups to enhance the compound’s stability and activity.

Industrial production methods for this compound would involve large-scale chemical synthesis using these steps, ensuring high purity and yield through optimized reaction conditions.

Chemical Reactions Analysis

Halocortolone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones under specific conditions.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a model compound for studying steroid chemistry and reactions.

    Biology: Investigating its effects on cellular processes and gene expression.

    Medicine: Potential use as an anti-inflammatory agent due to its glucocorticoid activity.

    Industry: Possible applications in the synthesis of other steroid-based compounds.

Mechanism of Action

Halocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of these receptors, which then translocate to the nucleus and modulate gene expression. The changes in gene expression result in anti-inflammatory and immunosuppressive effects, making it useful in treating various inflammatory conditions .

Comparison with Similar Compounds

Halocortolone is similar to other synthetic glucocorticoids like hydrocortisone and prednisolone. its unique halogenation pattern (chlorine and fluorine atoms) and specific hydroxylation and methylation make it distinct. These modifications can enhance its stability, potency, and specificity compared to other glucocorticoids .

Similar Compounds

  • Hydrocortisone
  • Prednisolone
  • Dexamethasone

These compounds share a similar steroid backbone but differ in their specific functional groups and halogenation patterns.

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6,11-difluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClF2O3/c1-11-6-13-14-8-16(24)15-7-12(27)4-5-21(15,3)22(14,23)18(25)9-20(13,2)19(11)17(28)10-26/h4-5,7,11,13-14,16,18-19,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRXSOUHUFBPQC-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)F)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)F)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043241
Record name Halocortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24320-27-2
Record name (6α,11β,16α)-9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24320-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halocortolone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024320272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halocortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOCORTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9TL048W82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halocortolone
Reactant of Route 2
Halocortolone
Reactant of Route 3
Halocortolone
Reactant of Route 4
Halocortolone
Reactant of Route 5
Halocortolone
Reactant of Route 6
Halocortolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.